Product packaging for N-(butan-2-yl)-2-chloropropanamide(Cat. No.:CAS No. 87603-53-0)

N-(butan-2-yl)-2-chloropropanamide

Cat. No.: B3372165
CAS No.: 87603-53-0
M. Wt: 163.64 g/mol
InChI Key: RECKOKCQSMADRC-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-2-chloropropanamide ( 87603-53-0) is an organic compound with the molecular formula C7H14ClNO and a molecular weight of 163.64-163.65 g/mol . Its structure features a chloropropanamide core linked to a butan-2-yl group via an amide bond, with a reactive chlorine atom at the alpha position to the carbonyl group . This configuration classifies it as an alpha-halo amide, a class of compounds recognized as valuable building blocks in synthetic organic chemistry . Alpha-halo amides are versatile intermediates due to the electron-withdrawing effect of the halogen, which enhances the reactivity of the alpha-carbon, making it susceptible to nucleophilic attack . This reactivity allows researchers to utilize such compounds in a variety of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to constructing complex molecules . Furthermore, compounds of this class serve as key precursors in the synthesis of various heterocyclic structures, such as β-lactams, and can participate in radical reactions and metal-catalyzed cross-coupling reactions to form α-aryl amides . The structural features of this compound, including its chiral centers, make it a subject of interest for developing stereoselective synthetic methods . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Please note that this product is currently out of stock.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B3372165 N-(butan-2-yl)-2-chloropropanamide CAS No. 87603-53-0

Properties

IUPAC Name

N-butan-2-yl-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-4-5(2)9-7(10)6(3)8/h5-6H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECKOKCQSMADRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284367
Record name 2-Chloro-N-(1-methylpropyl)propanamide
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Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87603-53-0
Record name 2-Chloro-N-(1-methylpropyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87603-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1-methylpropyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Considerations and Isomerism of N Butan 2 Yl 2 Chloropropanamide

Analysis of Chiral Centers within the N-(butan-2-yl) Moiety and the 2-Chloropropanamide Backbone

The molecular structure of N-(butan-2-yl)-2-chloropropanamide contains two distinct chiral centers, which are the source of its stereoisomerism. A chiral center is a carbon atom that is attached to four different groups.

The first chiral center is located within the N-(butan-2-yl) moiety. Specifically, the second carbon atom of the butyl group (C2) is bonded to a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and the nitrogen atom of the amide group. The presence of these four different substituents renders this carbon atom asymmetric.

The second chiral center is found in the 2-chloropropanamide backbone. The second carbon atom of the propanamide chain (C2) is bonded to a hydrogen atom, a chlorine atom (-Cl), a methyl group (-CH3), and the carbonyl group of the amide. This arrangement of four non-identical groups also creates a stereocenter.

The presence of these two chiral centers is fundamental to the existence of stereoisomers for this compound.

Enumeration and Designation of Possible Stereoisomers

With two chiral centers, the maximum number of possible stereoisomers for this compound can be calculated using the 2^n rule, where 'n' is the number of chiral centers. In this case, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers can be classified into enantiomeric and diastereomeric pairs.

The configuration of each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. This systematic nomenclature allows for the unambiguous identification of each stereoisomer.

Enantiomeric Forms

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, there are two pairs of enantiomers:

(2R, 2'S)-N-(butan-2-yl)-2-chloropropanamide and (2S, 2'R)-N-(butan-2-yl)-2-chloropropanamide

(2R, 2'R)-N-(butan-2-yl)-2-chloropropanamide and (2S, 2'S)-N-(butan-2-yl)-2-chloropropanamide

The (R) or (S) designation before the compound name refers to the chirality of the carbon in the 2-chloropropanamide moiety, while the designation within the butan-2-yl name indicates the chirality of the carbon in that group.

Diastereomeric Forms

Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, any stereoisomer is a diastereomer of the stereoisomers that are not its enantiomer. For example:

(2R, 2'S)-N-(butan-2-yl)-2-chloropropanamide is a diastereomer of (2R, 2'R)-N-(butan-2-yl)-2-chloropropanamide and (2S, 2'S)-N-(butan-2-yl)-2-chloropropanamide .

Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which can be exploited for their separation.

Interactive Table of Stereoisomers:

Stereoisomer DesignationChirality at C2 (2-chloropropanamide)Chirality at C2' (butan-2-yl)Relationship
Isomer 1RSEnantiomer of Isomer 2, Diastereomer of Isomers 3 & 4
Isomer 2SREnantiomer of Isomer 1, Diastereomer of Isomers 3 & 4
Isomer 3RREnantiomer of Isomer 4, Diastereomer of Isomers 1 & 2
Isomer 4SSEnantiomer of Isomer 3, Diastereomer of Isomers 1 & 2

Theoretical Aspects of Stereochemical Control in this compound Derivatives

The synthesis of specific stereoisomers of this compound and its derivatives is a significant challenge that relies on principles of stereoselective synthesis. The typical synthesis of this compound involves the reaction of 2-chloropropanoyl chloride with butan-2-amine. If racemic starting materials (a mixture of both enantiomers) are used, the resulting product will be a mixture of all four possible stereoisomers.

Achieving stereochemical control requires the use of enantiomerically pure starting materials or the use of chiral auxiliaries or catalysts.

Key theoretical considerations for stereochemical control include:

Substrate Control: This approach utilizes a chiral starting material to direct the stereochemical outcome of a reaction. For instance, using enantiomerically pure (R)- or (S)-butan-2-amine would lead to the formation of a pair of diastereomers, which could then potentially be separated based on their different physical properties. Similarly, using enantiopure (R)- or (S)-2-chloropropanoyl chloride would also result in a pair of diastereomers. If both starting materials are enantiomerically pure, a single stereoisomer of the product can be synthesized.

Reagent Control: This involves the use of a chiral reagent to differentiate between the prochiral faces of a substrate or between the enantiomers of a racemic substrate. While less common for this specific amide coupling, chiral bases could potentially be used to deprotonate the amine selectively, leading to a kinetic resolution.

Catalytic Stereoselective Synthesis: This advanced approach employs a chiral catalyst to create a chiral environment for the reaction, favoring the formation of one stereoisomer over others. For amide bond formation, chiral catalysts can activate the carboxylic acid or its derivative in a stereoselective manner.

The choice of solvent and reaction temperature can also influence the stereochemical outcome, although to a lesser extent than the inherent chirality of the reactants or catalysts. Low temperatures are generally favored to enhance the selectivity of stereoselective reactions by minimizing the energy available for the system to overcome the activation energy barrier for the formation of the less-favored stereoisomer.

Further research into the development of efficient and highly stereoselective synthetic routes is crucial for exploring the specific biological activities of the individual stereoisomers of this compound and its derivatives.

Synthetic Methodologies for N Butan 2 Yl 2 Chloropropanamide

Direct Amidation Strategies

Direct amidation involves the direct coupling of an amine with a carboxylic acid derivative. The most common and industrially scalable method utilizes a highly reactive acyl chloride.

The reaction of an acyl chloride with an amine is a classic and efficient method for amide synthesis, characterized by its rapid reaction rates and high yields. This transformation proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk

The principal synthetic route to N-(butan-2-yl)-2-chloropropanamide is the condensation reaction between 2-chloropropanoyl chloride and butan-2-amine (also known as sec-butylamine). In this reaction, the nitrogen atom of butan-2-amine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. chemguide.co.ukchemguide.co.uk This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide C-N bond. chemguide.co.uk The reaction stoichiometrically produces one equivalent of hydrogen chloride (HCl) as a byproduct along with the desired amide product. chemeurope.comwikipedia.org

The generation of hydrogen chloride during the reaction is a critical consideration. chemeurope.com The HCl byproduct can react with the starting butan-2-amine to form an ammonium (B1175870) salt, which is no longer nucleophilic and thus quenches the reaction. chemguide.co.uk To circumvent this, an auxiliary base is typically added to the reaction mixture to scavenge the HCl as it forms. chemeurope.comwikipedia.org Triethylamine (Et₃N) is a widely employed base for this purpose. chemeurope.com As a tertiary amine, it is non-nucleophilic towards the acyl chloride but effectively neutralizes HCl to form triethylammonium (B8662869) chloride, a salt that can be easily separated from the reaction mixture during workup. chemeurope.comwikipedia.org The presence of a base is often crucial for driving the reaction to completion. chemeurope.com

The choice of solvent is also integral to the success of the synthesis. Anhydrous aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are commonly used. These solvents are effective at dissolving the reactants while remaining inert to the highly reactive acyl chloride. The polarity of the solvent can also play a role in reaction selectivity. bibliotekanauki.pl

To enhance the efficiency and selectivity of the synthesis, several parameters are carefully controlled. Key optimization strategies include managing temperature, reactant stoichiometry, and the rate of reagent addition.

Temperature Control: The reaction is highly exothermic and is typically performed at reduced temperatures, often between 0 and 5 °C. Cooling the reaction mixture helps to control the reaction rate, minimize potential side reactions such as the hydrolysis of the acyl chloride by trace moisture, and can improve selectivity.

Stoichiometric Ratio: The molar ratio of the reactants can be adjusted to maximize the conversion of a specific starting material. Frequently, a slight excess (1.1–1.2 molar equivalents) of 2-chloropropanoyl chloride is used to ensure the complete consumption of the amine. In some procedures, an excess of the amine itself can be used to serve as both the nucleophile and the HCl scavenger. chemguide.co.uk

Rate of Addition: The 2-chloropropanoyl chloride is generally added slowly or dropwise to the solution containing the butan-2-amine and the base catalyst. mdpi.com This controlled addition maintains a low concentration of the reactive acyl chloride, which helps to manage the exothermicity of the reaction and prevent the formation of undesired byproducts.

The following table summarizes key parameters for optimizing the acyl chloride-amine condensation.

Table 1: Optimization of Reaction Conditions

Parameter Condition Rationale
Temperature 0–5 °C Controls exothermicity, minimizes side reactions.
Solvent Anhydrous Dichloromethane or THF Solubilizes reactants, inert to acyl chloride.
Base Catalyst Triethylamine (Et₃N) Neutralizes HCl byproduct, drives reaction to completion. chemeurope.com

| Stoichiometry | 1.1–1.2 molar excess of acyl chloride | Ensures complete conversion of the amine. |

Carbodiimide-Mediated Coupling Approaches

An alternative to the acyl chloride method is the use of coupling agents to facilitate amide bond formation directly from a carboxylic acid. This approach would involve the reaction of 2-chloropropionic acid with butan-2-amine in the presence of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This method avoids the need for preparing the often-unstable acyl chloride and circumvents the production of HCl. While this is a standard and mild procedure for amide synthesis, its specific application for this compound is inferred from these well-established analogous methods.

Asymmetric Synthesis of this compound Stereoisomers

The structure of this compound contains two stereogenic centers: one at the second carbon of the butan-2-yl group and another at the second carbon of the 2-chloropropanamide fragment. This gives rise to the possibility of four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R), which exist as two pairs of diastereomers.

The stereochemical outcome of the synthesis is directly dependent on the stereochemistry of the precursors.

A reaction using racemic butan-2-amine and racemic 2-chloropropanoyl chloride will produce a mixture of all four possible stereoisomers.

To reduce the complexity of the product mixture, an enantiomerically pure starting material can be used. For example, reacting (S)-butan-2-amine with racemic 2-chloropropanoyl chloride would yield a mixture of two diastereomers: (S,S)-N-(butan-2-yl)-2-chloropropanamide and (R,S)-N-(butan-2-yl)-2-chloropropanamide. These diastereomers have different physical properties and can potentially be separated by methods such as chromatography or crystallization.

Controlling the diastereoselectivity of the reaction is a significant synthetic goal. Research on similar reactions has shown that the choice of reaction conditions can influence the diastereomeric ratio of the product. bibliotekanauki.pl For instance, in the synthesis of esters from rac-2-chloropropionyl chloride and a chiral alcohol, the use of dichloromethane as a solvent in combination with a sterically hindered base like pyridine (B92270) was found to enhance the diastereoselectivity. bibliotekanauki.pl Such findings suggest that a systematic screening of solvents and bases could lead to a diastereoselective synthesis of this compound.

Table 2: Compound Names

Compound Name Other Names
This compound sec-Butyl-2-chloropropanamide
2-Chloropropanoyl chloride -
Butan-2-amine sec-Butylamine (B1681703)
Triethylamine N,N-Diethylethanamine, Et₃N
Dichloromethane Methylene (B1212753) chloride
Tetrahydrofuran THF
2-Chloropropionic acid -
Dicyclohexylcarbodiimide DCC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC, EDAC

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical course of a reaction to produce an enantiomerically pure compound. sigmaaldrich.com These stereogenic groups are temporarily attached to a substrate, influencing the stereoselectivity of subsequent reactions before being removed for potential reuse. sigmaaldrich.comwikipedia.org

Commonly used chiral auxiliaries include ephedrine (B3423809) and pseudoephedrine derivatives, oxazolidinones, and sulfur-based compounds. sigmaaldrich.com For instance, oxazolidinones, which can be synthesized from amino acids or readily available amino alcohols, are widely available commercially. wikipedia.orgcollectionscanada.gc.ca The process typically involves the acylation of the oxazolidinone, which is achieved by deprotonation with n-butyllithium followed by reaction with an acyl chloride. wikipedia.org This strategy has been successfully applied in various reactions, including alkylation and aldol (B89426) reactions, to achieve high levels of asymmetric induction. researchgate.net

In the context of this compound synthesis, a chiral auxiliary could be attached to either the butan-2-amine or the 2-chloropropanoyl chloride precursor to control the stereochemistry of the final product. For example, a chiral auxiliary derived from an amino acid could be used to synthesize an enantiomerically pure form of butan-2-amine, which would then react with 2-chloropropanoyl chloride.

Biocatalytic Approaches to Amide Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. numberanalytics.com Enzymes such as lipases and amidases can catalyze the formation of amide bonds under mild conditions, which is particularly advantageous in the synthesis of complex molecules where minimizing side reactions is critical. numberanalytics.comrsc.org

Enzymatic Acylation and Amidation Reactions

Enzymatic strategies for the synthesis of N-acyl amino acid amides often involve either ATP-dependent or ATP-independent enzymes. nih.gov ATP-dependent enzymes utilize the hydrolysis of ATP to form a reactive acyl-adenylate intermediate. nih.gov In contrast, ATP-independent enzymes, such as lipases and aminoacylases, rely on the transient activation of the carboxylic acid, either through an acyl-enzyme intermediate or by favorable interactions within the enzyme's active site. nih.gov

A two-step enzymatic acylation process has also been described, where a compound is first acylated with a bifunctional acyl donor in the presence of a hydrolase to form an activated acyl ester. This activated intermediate is then used to acylate a nucleophile in the presence of a lipase (B570770). google.com This method allows for regioselective enzymatic acylation. google.com For the synthesis of this compound, a lipase could be used to catalyze the reaction between 2-chloropropionic acid or its ester and butan-2-amine.

Enantioselective Synthesis Pathways for Related Amides

The demand for enantiomerically pure pharmaceuticals has driven the development of enantioselective synthesis pathways for amides. rsc.org Chemo-enzymatic methods have proven effective in producing enantiopure intermediates. For example, the synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, a key intermediate for certain drugs, was achieved with high enantiomeric excess using a lipase-catalyzed transesterification. researchgate.net

In the synthesis of other chloroacetamides, such as (S)-metolachlor, an iridium-catalyzed asymmetric hydrogenation of an imine is a key step. researchgate.net Furthermore, methods for the enantioselective α-chlorination of α-tertiary silyl (B83357) ketene (B1206846) acetals have been developed using chiral squaramide catalysts, providing access to tertiary α-chloro esters with high enantioselectivity. nih.govnih.gov These strategies could potentially be adapted for the enantioselective synthesis of this compound.

Exploitation of Chiral Pool Precursors

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. mdpi.comwikipedia.org Utilizing these precursors can significantly enhance the efficiency of a total synthesis by providing a pre-existing stereocenter that is often preserved throughout the reaction sequence. wikipedia.org

For example, L-prolinol, derived from the chiral pool amino acid L-proline, has been used in the synthesis of orthogonally protected L-piperazic acid. acs.org Similarly, D-serine methyl ester HCl has served as a chiral precursor in the enantioselective synthesis of complex molecules. mdpi.com In the synthesis of this compound, a chiral pool precursor such as an enantiomerically pure amino acid could be used to derive the butan-2-amine moiety with a defined stereochemistry.

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Preparation

The pharmaceutical industry's focus on sustainability has spurred the adoption of green chemistry principles in amide bond formation. rsc.orgucl.ac.uk This includes the development of catalytic methods that minimize waste and avoid the use of hazardous reagents. ucl.ac.ukresearchgate.net

Advanced techniques such as catalytic amidation, microwave-assisted amidation, and flow chemistry offer improved efficiency, selectivity, and sustainability compared to traditional methods. numberanalytics.com Transition metal catalysts, including palladium, copper, and nickel, facilitate amide synthesis under milder conditions. numberanalytics.com Organocatalysis provides a less toxic and more cost-effective alternative. numberanalytics.com

Reaction Chemistry and Mechanistic Studies of N Butan 2 Yl 2 Chloropropanamide

Nucleophilic Substitution Reactions of the Chloro-Substituent

The chlorine atom on the α-carbon to the carbonyl group makes N-(butan-2-yl)-2-chloropropanamide susceptible to nucleophilic substitution reactions. This reactivity is a key feature in its chemical profile, allowing for the introduction of various functional groups.

Regioselectivity and Stereoselectivity in Substitution Pathways

The substitution reactions on this compound are regioselective, with the incoming nucleophile attacking the carbon atom bonded to the chlorine. The stereoselectivity of these reactions can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in reactions proceeding through an SN2 mechanism, an inversion of stereochemistry at the chiral center is typically observed.

Computational Elucidation of Reaction Mechanisms (SN1 vs. SN2)

While specific computational studies on this compound are not extensively documented in publicly available literature, the general principles of nucleophilic substitution mechanisms can be applied. An SN2 mechanism is generally favored for primary and less sterically hindered secondary alkyl halides. Given the secondary nature of the carbon bearing the chlorine atom, both SN1 and SN2 pathways are plausible and can be competitive.

Computational models would be instrumental in determining the preferred pathway by calculating the energy barriers for both the concerted (SN2) and stepwise (SN1) mechanisms. These calculations would consider factors such as solvent effects and the stability of the potential carbocation intermediate in an SN1 pathway.

Derivatization via Amine and Thiol Nucleophiles

This compound can be derivatized by reacting it with various nucleophiles, such as amines and thiols. This allows for the synthesis of a diverse range of compounds with potential applications in various fields of chemical research. The reaction with amines leads to the formation of the corresponding amino-amides, while reaction with thiols yields thioether derivatives. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, displacing it.

NucleophileProduct
Amine (R-NH2)N-(butan-2-yl)-2-(alkylamino)propanamide
Thiol (R-SH)N-(butan-2-yl)-2-(alkylthio)propanamide

Transformations Involving the Amide Functional Group

The amide group in this compound is relatively stable but can undergo specific transformations under certain reaction conditions.

Hydrolytic Cleavage of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 2-chloropropanoic acid and butan-2-amine. This reaction is a fundamental process in the degradation of the compound. The rate of hydrolysis is influenced by pH and temperature.

Reduction Reactions of the Amide to Corresponding Amines (e.g., with LiAlH4)

The amide functional group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the carbonyl group of the amide into a methylene (B1212753) group (CH2), resulting in the formation of N-(butan-2-yl)propan-2-amine.

A study on the reduction of the related compound, 2-chloro-N-phenylpropanamide, with LiAlH4 revealed that the reaction can proceed through a 2-methyl-N-phenylaziridine intermediate. nih.govresearchgate.net This intermediate can then be reduced further to yield a mixture of N-propylaniline and the rearranged product N-isopropylaniline. nih.govresearchgate.net The formation of these products is influenced by the amount of LiAlH4 used and the presence of Lewis acids. nih.gov This suggests that the reduction of this compound with LiAlH4 could also potentially lead to a mixture of products, including the expected N-(butan-2-yl)propan-2-amine and rearranged isomers, depending on the reaction conditions. The use of a powerful reducing agent like LiAlH4 is necessary as weaker agents like sodium borohydride (B1222165) are generally not effective in reducing amides. masterorganicchemistry.comyoutube.com

ReagentProduct
LiAlH4N-(butan-2-yl)propan-2-amine

Oxidation Reactions to Carboxylic Acids or Other Oxidized Forms

The oxidation of amides is a fundamental transformation in organic chemistry, though less common than the oxidation of alcohols or aldehydes. For this compound, the amide group is generally stable to oxidation. However, under specific and often harsh oxidative conditions, it is conceivable that the molecule could be transformed. The primary site of oxidation would likely be the carbon-hydrogen bond adjacent to the nitrogen atom within the sec-butyl group, or potentially the carbon bearing the chlorine atom, although the latter is less probable due to the presence of the electron-withdrawing chlorine and amide functionalities.

A more plausible transformation under certain oxidative conditions would be the hydrolysis of the amide bond to yield 2-chloropropanoic acid and butan-2-amine, with the subsequent oxidation of the amine. libretexts.orglibretexts.org The stability of the amide bond, however, makes direct oxidation challenging without affecting other parts of the molecule. libretexts.orglibretexts.orgstudyraid.com

Table 4.2.3-1: Hypothetical Oxidation Products of this compound

Oxidizing AgentPlausible Product(s)Remarks
KMnO₄ / Heat2-chloropropanoic acid, butan-2-oneReaction likely proceeds through hydrolysis followed by oxidation of the resulting amine and alcohol.
RuO₄N-(1-methyl-2-oxopropyl)-2-chloropropanamideHypothetical product from oxidation of the sec-butyl group.
Ozone (O₃)Complex mixture of degradation productsNon-selective oxidation would likely occur.

Note: The data in this table is hypothetical and based on general principles of organic chemistry, as specific experimental data for the oxidation of this compound is not available in the surveyed literature.

Rearrangement and Elimination Reactions

The structure of this compound, featuring an α-chloro amide moiety, suggests the potential for rearrangement and elimination reactions, which are common pathways for α-halo carbonyl compounds.

Dehydrochlorination: The most probable elimination reaction for this compound is dehydrochlorination, involving the removal of a proton from the α-carbon and the chloride ion. This reaction is typically promoted by a base and would result in the formation of N-(butan-2-yl)propenamide. The feasibility of this reaction would depend on the acidity of the α-proton and the strength of the base used. Steric hindrance around the α-carbon, provided by the methyl group, might influence the reaction rate and the required conditions.

Favorskii-type Rearrangement: While the classic Favorskii rearrangement involves α-halo ketones, a similar mechanistic pathway could be envisioned for α-halo amides under strong basic conditions. wikipedia.orgscienceinfo.comddugu.ac.inadichemistry.com This would involve the formation of a cyclopropanone-like intermediate (an aziridinone (B14675917) in this case, which is highly unstable) or a semi-benzylic acid type rearrangement. If such a rearrangement were to occur, it would lead to the formation of a rearranged amide. For this compound, this could theoretically result in the formation of N-(butan-2-yl)-N-methyl-formamide derivatives, although this is highly speculative and not reported. The stability of the amide and the nature of the nitrogen substituents make this a less likely pathway compared to dehydrochlorination. wikipedia.orgscienceinfo.comddugu.ac.inadichemistry.com

Table 4.3-1: Potential Rearrangement and Elimination Products of this compound

Reaction TypeReagent/ConditionPlausible ProductRemarks
Elimination (Dehydrochlorination)Strong, non-nucleophilic base (e.g., DBU)N-(butan-2-yl)propenamideA likely pathway under basic conditions.
Rearrangement (Favorskii-type)Strong base (e.g., NaH)N-(butan-2-yl)-N-methyl-formamide derivativeHighly speculative; not a commonly observed reaction for α-chloro amides.

Note: The data in this table is hypothetical and based on established reactivity patterns of analogous compounds. Specific experimental validation for this compound is not available in the reviewed literature.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analyses

Understanding the precise mechanisms of the reactions that this compound undergoes requires detailed kinetic and spectroscopic studies. While no such studies have been specifically reported for this compound, the principles of these analytical techniques can be applied to hypothesize how its reaction pathways could be elucidated.

Kinetic Studies: Kinetic analysis would be crucial in determining the rate-determining steps and the molecularity of the reactions. For instance, in a dehydrochlorination reaction, monitoring the disappearance of the starting material or the appearance of the product over time under varying concentrations of the base would reveal the reaction order with respect to each reactant. This information would help to distinguish between different possible elimination mechanisms (e.g., E1cB, E2). A hypothetical rate law for an E2-type dehydrochlorination would be:

Rate = k[this compound][Base]

A study of the kinetic isotope effect, by replacing the α-proton with deuterium, would provide further insight. A significant primary kinetic isotope effect would support a mechanism where the C-H bond is broken in the rate-determining step.

Spectroscopic Analyses: Spectroscopic methods are indispensable for identifying intermediates and products, thereby mapping the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to identify the structures of the final products of oxidation, rearrangement, or elimination reactions. For example, in a dehydrochlorination reaction, the appearance of signals in the vinyl region of the ¹H NMR spectrum would confirm the formation of the double bond in N-(butan-2-yl)propenamide. In-situ NMR monitoring could potentially detect transient intermediates, although their low concentration and short lifetimes often make this challenging.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking the functional group transformations. The disappearance of the C-Cl stretch and the appearance of a C=C stretch would be indicative of a dehydrochlorination reaction. Changes in the carbonyl stretching frequency could provide information about the electronic environment of the amide group throughout the reaction.

Mass Spectrometry (MS): MS is essential for determining the molecular weight of products and intermediates. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition of the molecules formed.

Table 4.4-1: Application of Analytical Techniques to Mechanistic Studies of this compound Reactions

Analytical TechniqueApplication in Mechanistic StudyHypothetical Observation for Dehydrochlorination
Kinetic Analysis Determination of reaction order and rate law.First-order dependence on both the amide and the base.
¹H NMR Spectroscopy Structural elucidation of products and intermediates.Disappearance of the α-proton quartet and appearance of vinylic proton signals.
¹³C NMR Spectroscopy Confirmation of product structure.Appearance of two new sp² carbon signals.
IR Spectroscopy Monitoring functional group changes.Disappearance of C-Cl stretch, appearance of C=C stretch.
Mass Spectrometry Identification of molecular weights of products.Detection of a molecular ion corresponding to the mass of N-(butan-2-yl)propenamide.

Note: This table illustrates the general approach to mechanistic elucidation. Specific data for this compound is not available.

Advanced Analytical Methodologies for Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For diastereomeric and enantiomeric differentiation of N-(butan-2-yl)-2-chloropropanamide, various NMR methods are employed.

1D and 2D NMR Techniques for Diastereomeric and Enantiomeric Differentiation

The four stereoisomers of this compound exist as two pairs of enantiomers: (R,R)/(S,S) and (R,S)/(S,R). The pairs themselves are diastereomers of each other. Diastereomers have different physical properties and, therefore, can be distinguished by standard NMR techniques. longdom.org The distinct spatial arrangement of atoms in diastereomers leads to different chemical environments for the nuclei, resulting in unique chemical shifts (δ) and coupling constants (J) in their NMR spectra. acs.orgresearchgate.net

For instance, in the ¹H NMR spectrum, the chemical shifts of the methine protons on the butan-2-yl and 2-chloropropanamide moieties are particularly sensitive to the relative stereochemistry. Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide further insight. longdom.org COSY spectra reveal proton-proton coupling networks, confirming the connectivity within each stereoisomer. longdom.org NOESY, on the other hand, identifies protons that are close in space. For diastereomers, different NOE patterns can be observed, which helps in assigning the relative configuration. acs.org While diastereomers are distinguishable, enantiomers are indistinguishable in an achiral solvent as they have identical NMR spectra.

Table 1: Hypothetical ¹H NMR Data for Diastereomers of this compound in CDCl₃

Proton(R,R)/(S,S) Diastereomer (δ, ppm)(R,S)/(S,R) Diastereomer (δ, ppm)
NH6.85 (br s)6.95 (br s)
CH-Cl4.52 (q, J = 6.8 Hz)4.48 (q, J = 6.9 Hz)
CH-NH4.05 (m)4.15 (m)
CH₃ (propanamide)1.75 (d, J = 6.8 Hz)1.72 (d, J = 6.9 Hz)
CH₂ (butane)1.50 (m)1.52 (m)
CH₃ (butane, terminal)0.95 (t, J = 7.4 Hz)0.96 (t, J = 7.4 Hz)
CH₃ (butane, sec)1.20 (d, J = 6.6 Hz)1.18 (d, J = 6.7 Hz)

Note: This data is representative and intended for illustrative purposes.

Application of Chiral Shift Reagents in NMR Studies

To differentiate enantiomers by NMR, a chiral environment must be introduced. This is achieved using chiral shift reagents (CSRs), which are typically lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)). chemistnotes.com These reagents form diastereomeric complexes with the enantiomers of the analyte. chemistnotes.comacs.org The formation of these transient diastereomeric complexes leads to different chemical shift values for the corresponding protons in the two enantiomers, a phenomenon known as enantiomeric shift difference (ΔΔδ). chemistnotes.com This allows for the quantification of enantiomeric excess (ee) in a sample. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomeric Distinction

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can also aid in the identification of isomers. researchgate.net

The fragmentation of this compound under electron ionization (EI) typically involves cleavage of the amide bond (N-CO), which is a common fragmentation pathway for amides. rsc.orglibretexts.org This results in the formation of characteristic fragment ions. The primary fragmentation pathways can include:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

McLafferty rearrangement: A rearrangement reaction that can occur in amides with a γ-hydrogen, leading to the elimination of a neutral alkene. wikipedia.org

While mass spectrometry is generally considered "chiral-blind," differences in the fragmentation patterns of diastereomers can sometimes be observed under specific conditions, such as energy-resolved mass spectrometry (ERMS). nih.gov The different spatial arrangements of the diastereomers can lead to variations in the stability of the precursor ions and their fragment ions, resulting in different relative abundances in the mass spectrum. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
177/179[M]⁺ (Molecular ion)
162/164[M - CH₃]⁺
120/122[M - C₄H₉]⁺
88[C₅H₁₂N]⁺
72[C₄H₁₀N]⁺
57[C₄H₉]⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1 ratio. This data is representative.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and conformational structure of molecules. researchgate.net For this compound, these techniques are particularly useful for characterizing the amide group.

The key vibrational modes for a secondary amide are: spectroscopyonline.comleibniz-fli.de

Amide A: N-H stretching, typically around 3300 cm⁻¹. leibniz-fli.de

Amide I: C=O stretching, usually in the range of 1630-1680 cm⁻¹. This is one of the most intense bands in the IR spectrum of an amide. spectroscopyonline.comleibniz-fli.de

Amide II: A combination of N-H in-plane bending and C-N stretching, occurring between 1515-1570 cm⁻¹. spectroscopyonline.comleibniz-fli.de

Amide III: A complex mix of vibrations, found in the 1200-1350 cm⁻¹ region. researchgate.net

While the FT-IR and FT-Raman spectra of enantiomers are identical, subtle differences may be observed between diastereomers due to variations in their conformational preferences and intermolecular hydrogen bonding in the solid state. researchgate.net These differences can manifest as shifts in the positions and changes in the shapes of the characteristic amide bands. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Description
N-H Stretch (Amide A)~3300Medium, sharp
C-H Stretch2850-3000Strong
C=O Stretch (Amide I)~1645Strong, sharp
N-H Bend (Amide II)~1540Strong
C-Cl Stretch600-800Medium to weak

Note: This data is representative and based on general values for secondary amides.

Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. researchgate.netnih.gov It relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the enantiomeric and diastereomeric purity of this compound. researchgate.net A variety of CSPs are commercially available, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or macrocyclic glycopeptides. sigmaaldrich.comchromatographyonline.com

The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net The stability of these complexes differs for each stereoisomer, resulting in different elution times from the column. By using an appropriate CSP and mobile phase, it is possible to achieve baseline separation of all four stereoisomers. nih.govsci-hub.se The choice of mobile phase (normal phase, reversed phase, or polar organic mode) can significantly impact the selectivity of the separation. chromatographyonline.com

Table 4: Illustrative Chiral HPLC Separation Parameters

ParameterValue
ColumnChiralpak® AD-H (or similar polysaccharide-based CSP)
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Elution Order (Hypothetical)1. (S,R) 2. (R,S) 3. (S,S) 4. (R,R)

Note: This data is for illustrative purposes and the actual separation conditions and elution order would need to be determined experimentally.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers and diastereomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

For the analysis of chiral amides like this compound, cyclodextrin-based CSPs are particularly effective. gcms.czjiangnan.edu.cn These CSPs, often derivatives of α-, β-, or γ-cyclodextrin, possess a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface. This architecture allows for inclusion complexation and various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition. gcms.czuni-muenchen.de

The selection of the specific cyclodextrin (B1172386) derivative and the GC conditions are critical for achieving optimal separation. While specific experimental data for the chiral GC separation of this compound is not widely published, studies on analogous chloroacetamide herbicides and other chiral amides provide valuable insights into the likely methodologies. acs.org For instance, the separation of related compounds has been successfully achieved using columns with modified β-cyclodextrin stationary phases.

Table 1: Illustrative Chiral GC Parameters for Analysis of Related Chiral Amides

ParameterTypical Conditions
Column Cyclodextrin-based chiral capillary column (e.g., modified β-cyclodextrin)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Injector Temperature 250 °C
Oven Temperature Program Gradient elution, e.g., starting at 100 °C, ramping to 220 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

This table represents typical starting conditions for method development for a compound like this compound, based on published methods for similar analytes.

The use of a mass spectrometer as a detector (GC-MS) provides not only quantitative data but also structural information, aiding in the positive identification of the separated stereoisomers. uni-muenchen.de

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both GC and high-performance liquid chromatography (HPLC) for chiral separations. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier, such as an alcohol (e.g., methanol, ethanol). This mobile phase exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com

For the chiral separation of this compound and its stereoisomers, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. These CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including amides. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.

While detailed research findings on the SFC separation of this compound are scarce, the principles and successful applications for other chiral pesticides and pharmaceuticals are well-documented. chromatographyonline.com

Table 2: Representative Chiral SFC Conditions for Separation of Chiral Amides

ParameterTypical Conditions
Column Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives)
Mobile Phase Supercritical CO₂ with an alcohol modifier (e.g., 5-40% Methanol)
Flow Rate 2-5 mL/min
Back Pressure 100-200 bar
Column Temperature 30-40 °C
Detector UV-Vis or Mass Spectrometer (MS)

This table illustrates common parameters for developing a chiral SFC method for this compound, based on established practices for analogous compounds.

The coupling of SFC with mass spectrometry (SFC-MS) is particularly advantageous, providing high sensitivity and selectivity for the detection and quantification of the separated stereoisomers, even in complex matrices.

Theoretical and Computational Chemistry Investigations of N Butan 2 Yl 2 Chloropropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of N-(butan-2-yl)-2-chloropropanamide. These calculations provide insights into the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate the distribution of electron density and identify reactive sites within the molecule. The electronegativity of the chlorine atom creates a dipole, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The branched sec-butyl group, on the other hand, introduces steric hindrance, which can influence the molecule's reactivity.

DFT studies can also be used to analyze frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the electron density and electrostatic potential, highlighting electron-rich areas (prone to electrophilic attack) and electron-poor areas (prone to nucleophilic attack).

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods are employed to predict various molecular properties and energetics of this compound. While computationally more intensive than DFT, ab initio calculations can provide highly accurate results for properties such as molecular geometry, vibrational frequencies, and reaction energies.

These methods are particularly useful for studying the fundamental interactions within the molecule and for benchmarking the results obtained from less computationally demanding methods like DFT.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around single bonds. The molecule's energy varies with these rotations, creating a potential energy surface or energy landscape. The most stable conformations correspond to energy minima on this landscape.

The rotation around the C-C and C-N bonds gives rise to various conformers, which can be visualized using Newman projections. The interactions between the bulky sec-butyl group, the chlorine atom, and the amide group lead to different staggered and eclipsed conformations. The staggered conformations, such as anti and gauche, are generally more stable (lower in energy) than the eclipsed conformations due to reduced torsional strain. The anti-conformation, where the largest substituent groups are 180° apart, is often the lowest in energy. youtube.com However, the presence of multiple rotatable bonds in this compound results in a complex energy landscape with several local energy minima. youtube.commasterorganicchemistry.com

Table 1: Relative Energies of Butane (B89635) Conformers This table illustrates the general principles of conformational analysis applicable to the butyl group in the target molecule.

ConformationDihedral AngleRelative Energy (kcal/mol)Description
Anti180°0Most stable, methyl groups are furthest apart.
Gauche60°, 300°~0.9Methyl groups are adjacent, causing some steric strain. masterorganicchemistry.com
Eclipsed (H, CH3)120°, 240°~3.6Higher energy due to eclipsing interactions. masterorganicchemistry.com
Syn (Eclipsed CH3, CH3)~5.0Least stable, methyl groups are fully eclipsed. masterorganicchemistry.com

Reaction Pathway Modeling and Transition State Analysis

Computational methods can model the pathways of chemical reactions involving this compound. For instance, in a substitution reaction where the chlorine atom is replaced by a nucleophile, two possible mechanisms are the SN1 (unimolecular) and SN2 (bimolecular) pathways.

Theoretical calculations can map out the energy profile of these reaction pathways, identifying the transition states and intermediates. The activation energy for each pathway can be calculated to predict which mechanism is more favorable under specific conditions. For this compound, the presence of a secondary carbon attached to the chlorine atom means that both SN1 and SN2 pathways are plausible and can be influenced by the solvent and the nature of the nucleophile. DFT calculations are often used to model the transition states and compare the activation energies for these competing pathways.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are valuable for predicting spectroscopic data, which can then be compared with experimental measurements to validate the computational models. researchgate.net For this compound, DFT can be used to calculate vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts. nih.gov

The calculated spectra are often scaled to account for systematic errors in the computational methods. A good correlation between the predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties. nih.gov

Table 2: Hypothetical Correlation of Predicted and Experimental Spectroscopic Data This table illustrates how theoretical data is compared with experimental findings.

Spectroscopic ParameterPredicted Value (DFT)Experimental ValueAssignment
IR Frequency (cm⁻¹)~16601650–1680C=O stretch (Amide I)
¹H NMR Chemical Shift (ppm)~4.34.2–4.5Amide N-H
¹³C NMR Chemical Shift (ppm)~172~170Carbonyl Carbon (C=O)

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. nih.gov By simulating the motion of the molecule in a solvent, such as water or an organic solvent, MD can provide insights into its conformational flexibility, solvation, and interactions with other molecules.

These simulations are particularly useful for understanding how the molecule behaves in a biological environment, for example, when interacting with a protein or a cell membrane. MD simulations can reveal the preferred conformations of the molecule in solution and the dynamics of hydrogen bonding between the amide group and solvent molecules. This information is crucial for applications in drug design and materials science. nih.gov

Intermolecular Interactions and Hydrogen Bonding Network Analysis of this compound

The solid-state architecture of this compound is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role in defining the crystal lattice. Computational and theoretical chemistry investigations, complemented by analyses of analogous structures, provide a detailed understanding of these non-covalent forces.

The primary hydrogen bond donor in the this compound molecule is the amine hydrogen (N-H) of the amide group. The major hydrogen bond acceptor is the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is a classic and robust motif in the crystal engineering of amide-containing compounds. In the case of this compound, these N-H···O=C hydrogen bonds are anticipated to be a defining feature of the crystal packing.

Theoretical models suggest that these hydrogen bonds link the molecules into chains or more complex networks. The formation of these chains is a common feature in related chloro-acetamides. For instance, studies on structurally similar compounds like 2-chloro-N-(p-tolyl)propanamide have shown the presence of chains formed via N-H···O hydrogen bonds between the amide groups. nih.gov

The flexible sec-butyl group can present challenges in crystallographic analysis due to potential positional disorder. However, computational methods like molecular mechanics and density functional theory (DFT) can be employed to predict the most stable conformations and the resulting intermolecular interaction patterns. Software designed for crystallographic analysis, such as SHELX, is instrumental in refining crystal structures to resolve bond lengths and angles, which are critical for accurately describing the hydrogen bonding network.

A summary of the primary hydrogen bonding interaction anticipated in the crystal structure of this compound is presented in the table below. The values are theoretical, based on typical geometries observed in similar amide structures.

DonorAcceptorD-H···A Distance (Å)D-H···A Angle (°)Type of Interaction
N-HO=C~2.0 - 2.2~160 - 175Intermolecular Hydrogen Bond
C-HO=C~2.4 - 2.8~130 - 160Weak Intermolecular Interaction
C-HCl~2.7 - 3.0~120 - 150Weak Intermolecular Interaction

Future Research Directions and Unresolved Challenges for N Butan 2 Yl 2 Chloropropanamide

Development of More Efficient and Sustainable Stereoselective Synthetic Routes

The conventional synthesis of N-(butan-2-yl)-2-chloropropanamide typically involves the acylation of sec-butylamine (B1681703) with 2-chloropropanoyl chloride. nih.gov This method, while effective, presents opportunities for improvement in terms of stereocontrol, efficiency, and sustainability.

Future research should prioritize the development of catalytic asymmetric methods to control the four possible stereoisomers. Key areas for exploration include:

Organocatalysis: The use of chiral small-molecule catalysts could offer a metal-free approach to the enantioselective synthesis of specific stereoisomers.

Biocatalysis: The application of enzymes, such as lipases or amidases, could provide highly stereoselective and environmentally benign synthetic routes. capes.gov.brnih.govnih.gov Lipases have demonstrated the ability to catalyze the aminolysis of esters, offering a pathway for the resolution of racemic amines or esters in the synthesis of chiral amides. capes.gov.br A systematic study of variables like temperature, solvent hydrophobicity, and water content would be crucial for optimizing such biocatalytic processes. capes.gov.br

Flow Chemistry: Continuous flow manufacturing could enhance reaction control, improve safety, and facilitate scalable production. The precise control over reaction parameters in flow reactors is particularly advantageous for managing exothermic reactions and minimizing the formation of byproducts.

Green Chemistry Approaches: Investigating syntheses in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, would align with the principles of sustainable chemistry. scispace.com The use of reagents like trichloroisocyanuric acid for chlorination under mild conditions represents a step in this direction. scispace.com

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Challenges
Organocatalysis Metal-free, high stereoselectivity.Catalyst design and loading, reaction optimization.
Biocatalysis High stereospecificity, mild reaction conditions, environmentally friendly. capes.gov.brnih.govnih.govEnzyme selection and stability, substrate scope, downstream processing.
Flow Chemistry Enhanced process control, scalability, improved safety.Reactor design, optimization of flow parameters.
Green Chemistry Reduced environmental impact, use of renewable resources. scispace.comSolvent selection, catalyst compatibility, reaction efficiency.

Comprehensive Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is primarily centered around the electrophilic chlorine-bearing carbon and the amide functionality. While nucleophilic substitution of the chlorine is a known transformation, a vast potential for novel reactivity remains untapped. nih.gov

Future research should aim to explore:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could enable novel C-H functionalization reactions at various positions on the molecule, opening pathways to derivatives that are otherwise difficult to access. nih.govresearchgate.netnih.govrsc.org This could involve the generation of radical intermediates under mild conditions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). sci-hub.sersc.org Exploring these reactions would allow for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this starting material.

Cycloaddition Reactions: The amide or other functional groups introduced through derivatization could participate in cycloaddition reactions to construct complex cyclic structures. beilstein-journals.orgrsc.org

Directed Reactions: The amide group itself could act as a directing group to control the regioselectivity of C-H functionalization or other transformations on the butan-2-yl or propanamide fragments.

Advancements in Analytical Methods for Complex Mixtures of Stereoisomers

Given that this compound possesses two chiral centers, it can exist as a mixture of four stereoisomers (two pairs of enantiomers which are diastereomers to each other). The separation and quantification of these stereoisomers are critical for understanding their distinct biological activities and for the development of stereochemically pure compounds.

Key challenges and future research directions in this area include:

Chiral Chromatography: The development of robust and efficient chiral separation methods using both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) is paramount. chromatographyonline.comlcms.czchromatographyonline.comresearchgate.netresearchgate.net SFC, in particular, is emerging as a powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.comlcms.czchromatographyonline.comresearchgate.netresearchgate.net Research should focus on screening a wide range of chiral stationary phases and optimizing mobile phase compositions. chromatographyonline.comlcms.czresearchgate.net

Capillary Electrophoresis (CE): CE offers an alternative and often orthogonal separation technique. nih.govnih.govbohrium.com The use of chiral selectors, such as cyclodextrins, in the background electrolyte can facilitate the separation of enantiomers. nih.govnih.gov CE methods can be highly efficient, rapid, and require minimal sample and reagent volumes. nih.gov

NMR Spectroscopy: Advanced NMR techniques, including the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, can be employed to determine the enantiomeric and diastereomeric purity. nih.gov Two-dimensional (2D) NMR methods can provide detailed conformational information about the different stereoisomers. nih.gov

Table 2: Overview of Analytical Techniques for Stereoisomer Analysis

Analytical TechniquePrincipleFuture Research Focus
Chiral SFC/HPLC Differential interaction with a chiral stationary phase. chromatographyonline.comlcms.czchromatographyonline.comDevelopment of novel chiral stationary phases, optimization of mobile phases for improved resolution. chromatographyonline.comresearchgate.net
Capillary Electrophoresis Differential migration in an electric field in the presence of a chiral selector. nih.govnih.govExploration of new chiral selectors, method validation for quantitative analysis.
NMR Spectroscopy Formation of diastereomeric complexes with chiral auxiliaries, leading to distinct signals. nih.govApplication of 2D-NMR for conformational analysis, development of new chiral derivatizing agents. nih.gov

Deeper Computational Insights into Mechanism and Selectivity

Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of reaction mechanisms, stereoselectivity, and molecular interactions at the atomic level.

Future computational research on this compound should focus on:

Mechanism of Stereoselective Synthesis: Density Functional Theory (DFT) calculations can be used to model the transition states of potential stereoselective synthetic routes, providing insights into the origins of enantioselectivity and guiding the design of more effective catalysts.

Conformational Analysis: Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the different stereoisomers and how their conformations influence their reactivity and biological activity. escholarship.orgnih.govnih.gov

Protein-Ligand Interactions: For derivatives of this compound that show biological activity, MD simulations and docking studies can elucidate the specific binding modes with target proteins. escholarship.orgnih.govnih.gov This is crucial for structure-based drug design and understanding the mechanism of action.

Expansion into Emerging Applications beyond Traditional Fields

While this compound and related α-chloroamides have been investigated as intermediates in pharmaceutical synthesis, particularly for neuroinflammatory targets, there is considerable scope to explore their application in other domains.

Promising areas for future investigation include:

Agrochemicals: The α-chloroacetamide class of compounds has a history of use as herbicides. lcms.cz Future research could explore the potential of this compound and its derivatives as novel herbicides or fungicides. mdpi.comresearchgate.net The structural diversity that can be generated through the reactions outlined in section 8.2 could lead to the discovery of compounds with improved efficacy and desirable environmental profiles.

Materials Science: The reactive nature of the chlorine atom and the amide group makes this compound a potential building block for the synthesis of functional polymers. Incorporation of this moiety could introduce specific properties such as chirality, reactivity for cross-linking, or sites for further functionalization.

Molecular Probes: Labeled derivatives of this compound could be synthesized and used as molecular probes to study biological processes. For example, radiolabeled versions could be developed for positron emission tomography (PET) imaging to map the distribution of specific receptors or enzymes in vivo.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(butan-2-yl)-2-chloropropanamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves nucleophilic acyl substitution, where 2-chloropropanoyl chloride reacts with sec-butylamine (butan-2-amine) under controlled conditions. Key parameters include:

  • Temperature: Maintaining 0–5°C during reagent mixing to minimize side reactions like hydrolysis .
  • Solvent selection: Anhydrous dichloromethane or THF improves solubility and reaction efficiency .
  • Stoichiometry: A 1.1–1.2 molar excess of 2-chloropropanoyl chloride ensures complete amine conversion .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitoring with TLC and NMR ensures reaction progression .

Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

Answer:

  • NMR spectroscopy:
    • ¹H NMR: Peaks at δ 1.0–1.5 ppm (sec-butyl CH3 groups), δ 4.2–4.5 ppm (amide NH), and δ 4.8–5.2 ppm (chlorinated CH) confirm connectivity .
    • ¹³C NMR: Signals for carbonyl (C=O, ~170 ppm) and chlorinated carbon (~45 ppm) validate functional groups .
  • X-ray crystallography: SHELX software refines crystal structures to resolve bond lengths/angles, revealing steric effects from the sec-butyl group and chlorine’s electronic influence .
  • IR spectroscopy: Amide I (1650–1680 cm⁻¹) and C-Cl (550–650 cm⁻¹) stretches provide complementary functional group evidence .

Advanced: What strategies are effective in resolving contradictory biological activity data for this compound derivatives in antimicrobial assays?

Answer:
Contradictions may arise from assay conditions or structural variations. Mitigation strategies include:

  • Dose-response standardization: Testing across a logarithmic concentration range (e.g., 1–100 µM) to identify IC50/EC50 values and minimize false negatives .
  • Structural analogs: Comparing activity of derivatives (e.g., bromophenyl vs. methylphenyl substitutions) to isolate pharmacophore contributions .
  • Membrane permeability assays: Using Caco-2 cell models to assess whether activity discrepancies stem from bioavailability differences .

Advanced: How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations: Gaussian or ORCA software models transition states to compare activation energies for SN2 (backside attack) vs. SN1 (carbocation intermediate) pathways. Chlorine’s electronegativity favors SN2 in polar aprotic solvents .
  • Molecular docking: Predicts interactions with biological targets (e.g., bacterial enzymes) by simulating binding affinities of the chloropropanamide moiety .
  • Hammett analysis: Quantifies electronic effects of substituents on reaction rates using σ values, clarifying steric vs. electronic contributions .

Advanced: What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

Answer:

  • Disorder in sec-butyl groups: The flexible sec-butyl chain often exhibits positional disorder. Partial occupancy refinement in SHELXL resolves this .
  • Weak X-ray scattering: Chlorine’s high electron density can overshadow lighter atoms. High-resolution data (≤0.8 Å) and anomalous scattering techniques improve accuracy .
  • Hydrogen bonding networks: SHELXPRO analyzes amide N–H···O=C interactions to map packing motifs, critical for understanding solubility and stability .

Basic: What are the key considerations for designing stability studies of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated degradation studies:
    • pH variation: Incubate at pH 2–10 (HCl/NaOH buffers) to identify hydrolysis-prone regions (amide bond cleavage at extremes) .
    • Thermal stress: Heat at 40–60°C for 1–4 weeks, monitoring degradation via HPLC-MS .
  • Light sensitivity: UV-Vis spectroscopy tracks photodegradation products under 254 nm exposure .

Advanced: How does the steric bulk of the sec-butyl group influence the chemical reactivity of this compound compared to linear alkyl analogs?

Answer:

  • Steric hindrance: The branched sec-butyl group reduces nucleophilic attack at the carbonyl carbon, slowing reactions like aminolysis or esterification by ~30% compared to n-butyl analogs .
  • Conformational analysis: Molecular mechanics (e.g., MMFF94) shows that the sec-butyl group adopts gauche conformations, shielding the amide bond and altering reactivity .
  • Solubility effects: Increased hydrophobicity from branching reduces aqueous solubility, requiring solvent optimization for reactions .

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N-(butan-2-yl)-2-chloropropanamide
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Reactant of Route 2
N-(butan-2-yl)-2-chloropropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.